molecular formula C25H17N3O2 B11648435 N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)benzamide

N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B11648435
M. Wt: 391.4 g/mol
InChI Key: PZRIDLMMMAFYQY-UHFFFAOYSA-N
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Description

N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)benzamide is an organic compound belonging to the class of 2,3-diphenylfurans. These compounds are characterized by a furan ring substituted with phenyl groups at the C2 and C3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)benzamide typically involves multiple steps. One common approach includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reaction with sodium and ammonium chloride in ethanol solution completes the synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like mCPBA for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce a range of substituted benzamides.

Scientific Research Applications

N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act on serine/threonine-protein kinases, which are crucial for cell cycle regulation and DNA repair . By modulating these pathways, the compound can exert various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 2,3-diphenylfurans and pyrimidine derivatives, such as:

Uniqueness

N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)benzamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H17N3O2

Molecular Weight

391.4 g/mol

IUPAC Name

N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)benzamide

InChI

InChI=1S/C25H17N3O2/c29-24(19-14-8-3-9-15-19)28-23-21-20(17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)30-25(21)27-16-26-23/h1-16H,(H,26,27,28,29)

InChI Key

PZRIDLMMMAFYQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)NC(=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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